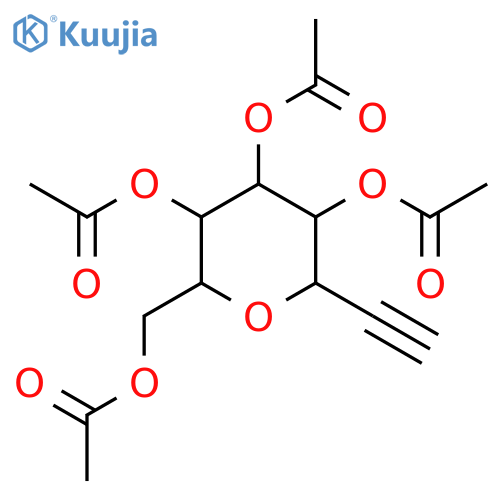

Cas no 1236069-71-8 (D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate)

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate 化学的及び物理的性質

名前と識別子

-

- 2,6-脱水-7,8-二脱氧-D-甘油-L-古洛-辛-7-炔糖醇 1,3,4,5-四乙酸酯

- D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate

- 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

-

- インチ: 1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3

- InChIKey: HAVBGJDVNNVPRE-UHFFFAOYSA-N

- ほほえんだ: O1C(C#C)C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 588

- トポロジー分子極性表面積: 114

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(3.1 g/l)(25ºC)、

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MT15435-1 g |

2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne |

1236069-71-8 | 1g |

$1,455.30 | 2023-01-03 | ||

| Biosynth | MT15435-2 g |

2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne |

1236069-71-8 | 2g |

$2,425.50 | 2023-01-03 |

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate 関連文献

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetateに関する追加情報

D-Glycero-L-Gulo-Oct-7-Ynitol, 2,6-Anhydro-7,8-Dideoxy-, 1,3,4,5-Tetraacetate: A Comprehensive Overview

D-Glycero-L-Gulo-Oct-7-Ynitol, also known as 2,6-Anhydro-7,8-Dideoxy-D-Glycero-L-Gulo-Oct-7-Ynitol, is a unique and complex carbohydrate derivative. This compound is particularly notable for its tetraacetate derivative form, specifically the 1,3,4,5-Tetraacetate variant. The CAS number assigned to this compound is 1236069-71-8, which serves as a unique identifier in chemical databases and research literature.

The structure of this compound is characterized by its oct-7-ynitol backbone, which features a triple bond at the 7th position. This structural feature contributes to its unique chemical properties and reactivity. The presence of the anhydro group at positions 2 and 6 further differentiates this compound from other related carbohydrates. The tetraacetate modification at positions 1, 3, 4, and 5 introduces additional functional groups that enhance its stability and solubility in organic solvents.

Recent studies have highlighted the potential of D-Glycero-L-Gulo-Oct-7-Ynitol derivatives in various fields of chemistry and biology. For instance, researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules. Its triple bond functionality makes it an attractive candidate for click chemistry reactions, which are widely used in drug discovery and materials science.

In addition to its synthetic applications, this compound has shown promise in glycosylation studies. Glycosylation is a critical biological process involved in protein modification and signaling pathways. The tetraacetate derivative of D-Glycero-L-Gulo-Oct-7-Ynitol has been used as a substrate in enzymatic glycosylation reactions, providing insights into the mechanisms of glycan biosynthesis.

The synthesis of D-Glycero-L-Gulo-Oct-7-Ynitol involves a multi-step process that combines traditional carbohydrate chemistry with modern synthetic techniques. Key steps include the selective protection of hydroxyl groups using acetylating agents and the introduction of the triple bond via dehydrohalogenation or other alkyne-forming reactions. The stereochemistry of the molecule is carefully controlled to ensure the desired configuration at each chiral center.

From an analytical perspective, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided detailed information about its molecular structure and conformational properties. For example, NMR data has revealed insights into the dynamic behavior of the triple bond and its influence on the overall stability of the molecule.

In terms of applications, D-Glycero-L-Gulo-Oct-7-Ynitol derivatives are being explored for their potential in drug delivery systems. The triple bond functionality can be exploited to create biodegradable polymers or nanoparticles with tunable properties. Additionally, this compound serves as a valuable tool in structural biology studies aimed at understanding carbohydrate-protein interactions.

The development of efficient analytical methods for detecting and quantifying this compound has also been a focus of recent research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has proven to be highly effective for this purpose. These methods enable precise characterization and quality control during synthesis and purification processes.

In conclusion, D-Glycero-L-Gulo-Oct-7-Ynitol, particularly its tetraacetate derivative form (1,3,4,5-Tetraacetate), represents a significant advancement in carbohydrate chemistry. Its unique structure and functional groups make it a versatile building block for synthetic chemistry and biological research. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

1236069-71-8 (D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate) 関連製品

- 1269105-85-2(1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)

- 2168867-22-7(3-(2-chloro-3,6-difluorophenyl)-2-oxopropanoic acid)

- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)

- 160878-35-3(N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)

- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 1172003-14-3(3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide)

- 100800-14-4(1-{4-(methoxymethyl)phenylmethyl}piperazine)

- 708285-81-8(1-(3-methoxybenzenesulfonamido)cyclohexane-1-carboxylic acid)

- 1488665-71-9(1-(5-methylpyridin-3-yl)cyclopropan-1-ol)